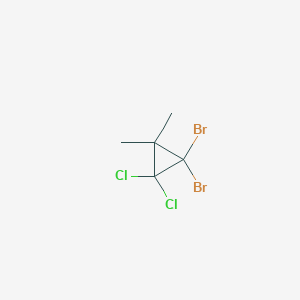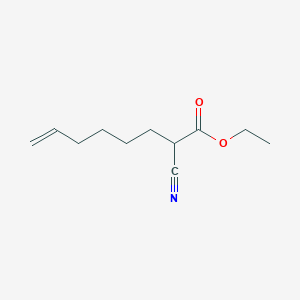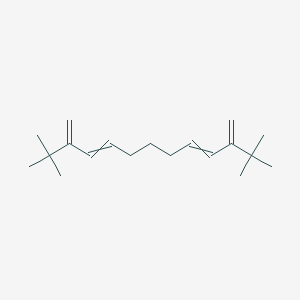
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is an organic compound characterized by its unique structure, which includes multiple double bonds and a high degree of methyl substitution. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene typically involves the use of specific starting materials and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes under controlled conditions to form the desired diene structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as Grubbs’ catalyst for metathesis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to various chemical transformations, such as addition reactions or polymerization. The pathways involved may include radical intermediates or catalytic cycles, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,9-Tridecadiene, 2,2,12,12-tetramethyl-3,11-bis(methylene)
Uniqueness
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for diverse chemical transformations and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
91949-32-5 |
|---|---|
Molekularformel |
C19H32 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
2,2,12,12-tetramethyl-3,11-dimethylidenetrideca-4,9-diene |
InChI |
InChI=1S/C19H32/c1-16(18(3,4)5)14-12-10-9-11-13-15-17(2)19(6,7)8/h12-15H,1-2,9-11H2,3-8H3 |
InChI-Schlüssel |
WZZAMLIXBSXBAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C=CCCCC=CC(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
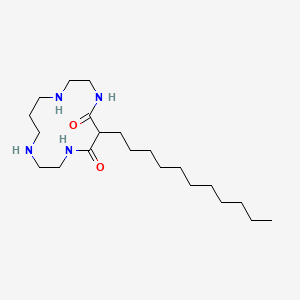
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

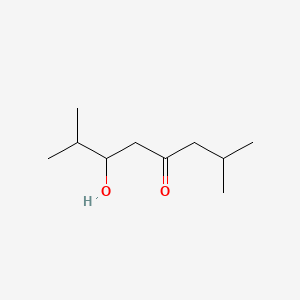
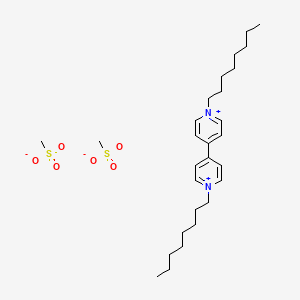
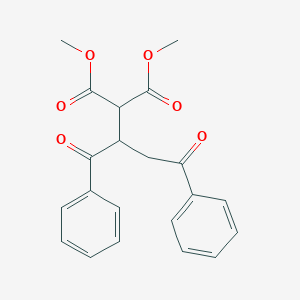
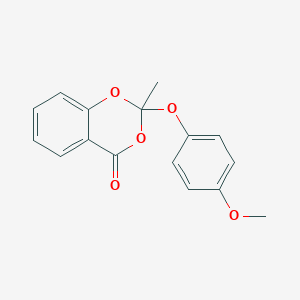
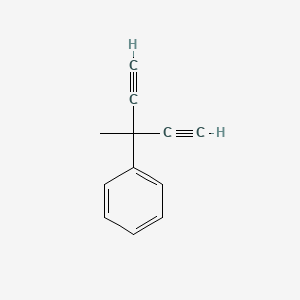
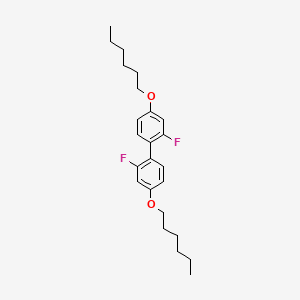
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
